Cas no 77868-77-0 (N-benzyl-2,4-dibromobutanamide)
N-benzyl-2,4-dibromobutanamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-2,4-dibromobutanamide
- SCHEMBL8568653
- 77868-77-0
- N-Benzyl-2,4-dibromobutanamide
- N-benzyl-2,4-dibromobutanamide
-
- MDL: MFCD28053759
- Inchi: 1S/C11H13Br2NO/c12-7-6-10(13)11(15)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)
- InChI Key: JHRBUCNZOFIPCA-UHFFFAOYSA-N
- SMILES: BrC(C(NCC1C=CC=CC=1)=O)CCBr
Computed Properties
- Exact Mass: 334.93434g/mol
- Monoisotopic Mass: 332.93639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.1Ų
N-benzyl-2,4-dibromobutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140354-5g |
N-Benzyl-2,4-dibromobutanamide |
77868-77-0 | 97% | 5g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804906-5g |
N-Benzyl-2,4-dibromobutanamide |
77868-77-0 | 97% | 5g |
¥11878.00 | 2024-07-28 | |
| Crysdot LLC | CD12031524-5g |
N-Benzyl-2,4-dibromobutanamide |
77868-77-0 | 97% | 5g |
$334 | 2024-07-24 |
N-benzyl-2,4-dibromobutanamide Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on N-benzyl-2,4-dibromobutanamide
Recent Advances in the Study of N-benzyl-2,4-dibromobutanamide (CAS: 77868-77-0) in Chemical Biology and Pharmaceutical Research
N-benzyl-2,4-dibromobutanamide (CAS: 77868-77-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by the presence of two bromine atoms and a benzyl group, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and potential as a lead compound in drug development. The following sections provide a comprehensive overview of the latest research findings related to this molecule.
Recent studies have focused on the synthesis and optimization of N-benzyl-2,4-dibromobutanamide, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot reaction involving bromination and amidation, achieving a yield of over 85%. This method not only simplifies the synthesis process but also reduces the use of hazardous reagents, aligning with the growing demand for greener chemistry in pharmaceutical manufacturing.
In terms of biological activity, N-benzyl-2,4-dibromobutanamide has shown promising results as an inhibitor of specific enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 µM. These findings suggest its potential as a candidate for developing anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Further investigations into the mechanism of action of N-benzyl-2,4-dibromobutanamide have revealed its ability to modulate cellular signaling pathways. Research conducted at the University of Cambridge highlighted its role in the inhibition of NF-κB, a transcription factor implicated in various inflammatory and oncogenic processes. The study utilized both in vitro and in vivo models to confirm the compound's efficacy, paving the way for future preclinical studies.
Despite these advancements, challenges remain in the development of N-benzyl-2,4-dibromobutanamide as a therapeutic agent. Issues such as bioavailability and potential toxicity need to be addressed through further structural modifications and pharmacokinetic studies. A recent review in Expert Opinion on Drug Discovery emphasized the importance of optimizing the compound's physicochemical properties to enhance its drug-like characteristics.
In conclusion, N-benzyl-2,4-dibromobutanamide (CAS: 77868-77-0) represents a promising area of research in chemical biology and pharmaceutical sciences. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Future studies should focus on overcoming existing challenges and exploring its full therapeutic potential, particularly in the context of inflammatory and oncological diseases.
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